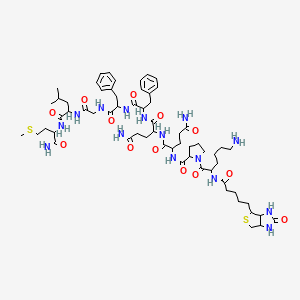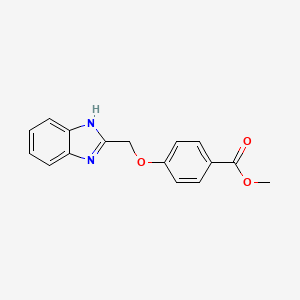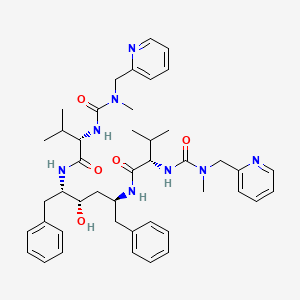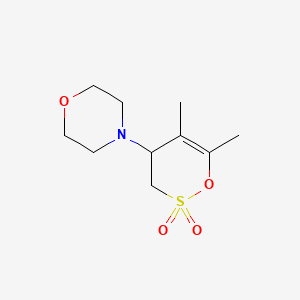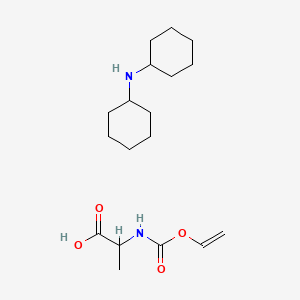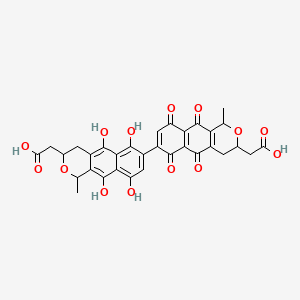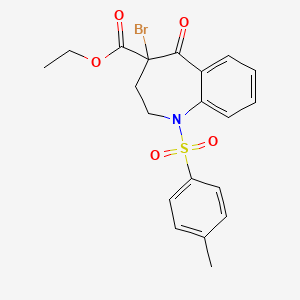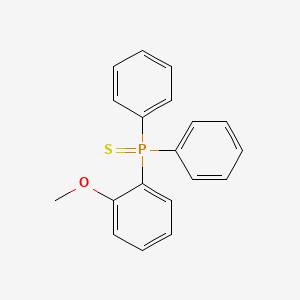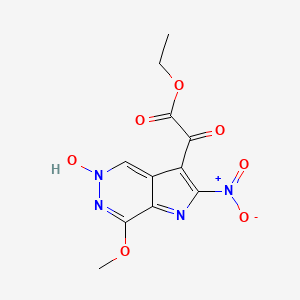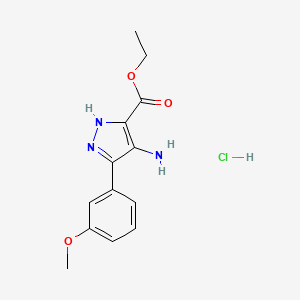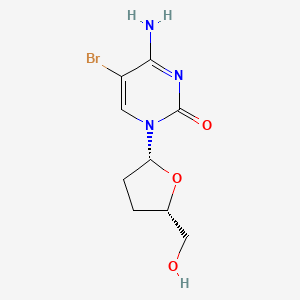
5-Bromo-2',3'-dideoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2’,3’-dideoxycytidine is a synthetic nucleoside analogue with the molecular formula C₉H₁₂BrN₃O₃. This compound is structurally related to cytidine, a naturally occurring nucleoside, but with modifications that include the absence of hydroxyl groups at the 2’ and 3’ positions and the addition of a bromine atom at the 5 position of the cytosine ring . These structural changes impart unique chemical and biological properties to 5-Bromo-2’,3’-dideoxycytidine, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’,3’-dideoxycytidine typically involves the bromination of 2’,3’-dideoxycytidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 5-Bromo-2’,3’-dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted nucleosides where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agent used and the reaction conditions.
Applications De Recherche Scientifique
5-Bromo-2’,3’-dideoxycytidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. Once incorporated, the bromine atom at the 5 position can participate in various chemical reactions that lead to DNA strand breaks or cross-links . These modifications can interfere with DNA replication and transcription, ultimately leading to cell death. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxycytidine: Similar in structure but with a hydroxyl group at the 3’ position.
2’,3’-Dideoxycytidine: Lacks the bromine atom at the 5 position.
5-Bromo-2’-deoxyuridine: Similar brominated nucleoside but with a uracil base instead of cytosine.
Uniqueness
5-Bromo-2’,3’-dideoxycytidine is unique due to the combination of the bromine atom at the 5 position and the absence of hydroxyl groups at the 2’ and 3’ positions. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
107036-57-7 |
|---|---|
Formule moléculaire |
C9H12BrN3O3 |
Poids moléculaire |
290.11 g/mol |
Nom IUPAC |
4-amino-5-bromo-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
Clé InChI |
KCVDVEDJMJMYNW-CAHLUQPWSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Br |
SMILES canonique |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



